3-Methacrylamidophenylboronic acid (3-MAPBA) is a synthetic monomer that plays a crucial role in scientific research, particularly in the development of glucose-responsive materials. [, , ] It belongs to the class of phenylboronic acid derivatives, which are known for their ability to reversibly bind with diols, such as those found in sugars like glucose. [, , ] This unique property makes 3-MAPBA a highly valuable building block for creating intelligent polymers with applications in various fields.
3-Methacrylamidophenylboronic acid belongs to the class of phenylboronic acid derivatives. These compounds are known for their capacity to interact with diol-containing molecules, making them valuable in the development of glucose sensors and responsive materials. The compound's classification also extends to its use as a monomer in polymer chemistry and materials science .
The synthesis of 3-Methacrylamidophenylboronic acid typically involves a multi-step reaction process. One common method includes:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
The molecular structure of 3-Methacrylamidophenylboronic acid features:
The structural configuration contributes significantly to its chemical reactivity and functional properties in various applications .
3-Methacrylamidophenylboronic acid participates in several key chemical reactions:
The mechanism of action of 3-Methacrylamidophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This property is exploited in glucose sensing applications:
This interaction enables its use in developing glucose-responsive drug delivery systems and sensors, mimicking biological processes related to insulin release .
The physical and chemical properties of 3-Methacrylamidophenylboronic acid include:
These properties are essential for its application in biomedical fields, particularly in designing responsive materials that can operate effectively under physiological conditions .
3-Methacrylamidophenylboronic acid has diverse applications across various scientific domains:
These applications highlight the compound's versatility and significance in advancing technologies related to health care and material science .
3-Methacrylamidophenylboronic acid (CAS No. 48150-45-4) is an organoboron compound with the molecular formula C10H12BNO3 and a molecular weight of 205.02 g/mol. Its structure integrates a methacrylamide group (–NH–C(O)–C(CH3)=CH2) and a boronic acid moiety (–B(OH)2) attached to a phenyl ring at the meta position. The compound typically appears as a white to light yellow crystalline powder and requires storage in dark, dry conditions at room temperature to maintain stability [3] [7].
Table 1: Core Chemical Identifiers of 3-Methacrylamidophenylboronic Acid
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 48150-45-4 |
| IUPAC Name | [3-(Methacryloylamino)phenyl]boronic acid |
| Molecular Formula | C10H12BNO3 |
| SMILES | CC(C(=O)NC1=CC=CC(=C1)B(O)O)=C |
| InChI Key | GBBUBIKYAQLESK-UHFFFAOYSA-N |
| MDL Number | MFCD09475805 |
| Density (predicted) | 1.18 ± 0.1 g/cm³ |
| pKa (predicted) | 7.99 ± 0.10 |
Synonyms include 3-Methacrylamidobenzeneboronic acid, N-(3-Boronophenyl)methacrylamide, and Boronic acid, B-[3-[(2-methyl-1-oxo-2-propen-1-yl)amino]phenyl]- [1] [3] [8]. Commercial samples may contain varying amounts of anhydride impurities [3] [5].
This compound emerged in the late 20th century alongside growing interest in boronic acid-functionalized monomers for advanced materials. Its CAS registry (48150-45-4) dates to the 1980s, reflecting its development during a period of intensified boronic acid chemistry research [3] [7]. Early applications capitalized on two key attributes:
Commercial availability since the early 2000s (e.g., Sigma-Aldrich, TCI Chemical) supported its adoption in biomedical and materials science research [1] [5].
This compound exemplifies bifunctional monomers that bridge organic synthesis and polymer science. Its boronic acid group exhibits pH-dependent reversible binding to diols (e.g., saccharides), while the methacrylamide group allows radical-initiated polymerization into hydrogels, micelles, or surface coatings [6] [7]. Key roles include:
Table 2: Functional Group Roles in Applications
| Functional Group | Chemical Behavior | Application Impact |
|---|---|---|
| Boronic acid (–B(OH)₂) | Reversible diol binding; pKa ~8 | Glucose sensing; Targeted drug delivery |
| Methacrylamide | Radical polymerization | Hydrogel synthesis; Surface grafting |
Note: The meta-substitution on the phenyl ring optimizes steric accessibility for diol binding compared to ortho- or para- isomers [7] [8].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8